molecular formula C15H16ClN3O5S B12256615 ethyl 2-{[(4-chlorophenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

ethyl 2-{[(4-chlorophenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B12256615
M. Wt: 385.8 g/mol
InChI Key: GSHMHPYBPDITJT-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chlorophenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiadiazine ring, which is a heterocyclic structure containing sulfur and nitrogen atoms. The presence of the 4-chlorophenyl group and the carbamoyl moiety further enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of ethyl 2-{[(4-chlorophenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized by reacting appropriate precursors containing sulfur and nitrogen atoms under controlled conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction using a suitable chlorinated aromatic compound.

    Carbamoylation: The carbamoyl group is introduced by reacting the intermediate compound with a carbamoylating agent.

    Esterification: The final step involves esterification to form the ethyl ester of the compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2-{[(4-chlorophenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-{[(4-chlorophenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-chlorophenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the 4-chlorophenyl group and the carbamoyl moiety may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Ethyl 2-{[(4-chlorophenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-{[(4-bromophenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Ethyl 2-{[(4-methylphenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate: The presence of a methyl group instead of chlorine may result in different chemical and biological properties.

    Ethyl 2-{[(4-nitrophenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate: The nitro group may introduce additional reactivity and potential biological effects.

Properties

Molecular Formula

C15H16ClN3O5S

Molecular Weight

385.8 g/mol

IUPAC Name

ethyl 2-[2-(4-chloroanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C15H16ClN3O5S/c1-3-24-15(21)13-8-19(25(22,23)18-10(13)2)9-14(20)17-12-6-4-11(16)5-7-12/h4-8H,3,9H2,1-2H3,(H,17,20)

InChI Key

GSHMHPYBPDITJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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